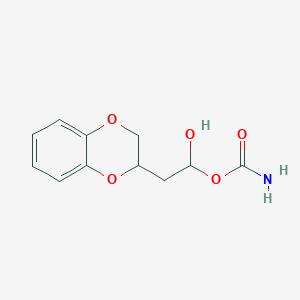
Carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a chemical compound that features a unique structure combining a carbamic acid ester with a 1,4-benzodioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester typically involves the reaction of 2-(1,4-benzodioxan-2-yl)-2-hydroxyethanol with a suitable carbamoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with nucleophiles like amines to form carbamates.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(1,4-benzodioxan-2-yl)-2-oxoethyl carbamate.
Reduction: 2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamine.
Substitution: 2-(1,4-benzodioxan-2-yl)-2-aminomethyl carbamate.
Scientific Research Applications
Carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The 1,4-benzodioxane moiety can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-2-carboxylic acid: Similar structure but lacks the carbamate group.
2-(1,4-Benzodioxan-2-yl)ethanol: Similar structure but lacks the carbamate ester functionality.
2-(1,4-Benzodioxan-2-yl)ethylamine: Similar structure but contains an amine group instead of a carbamate ester.
Uniqueness
Carbamic acid, 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is unique due to the presence of both the 1,4-benzodioxane moiety and the carbamate ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
3655-28-5 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-hydroxyethyl] carbamate |
InChI |
InChI=1S/C11H13NO5/c12-11(14)17-10(13)5-7-6-15-8-3-1-2-4-9(8)16-7/h1-4,7,10,13H,5-6H2,(H2,12,14) |
InChI Key |
MVALIGSLMJUNEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CC(O)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















